Cas no 2199911-05-0 (N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide)

N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide
- N-benzhydryl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide
- F6473-6361
- 2199911-05-0
- AKOS032696916
- N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide
-
- Inchi: 1S/C23H22N2O4/c1-16-12-19(13-21(26)28-16)29-20-14-25(15-20)23(27)24-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,20,22H,14-15H2,1H3,(H,24,27)
- InChI Key: ZMAAJFLSLGHYKW-UHFFFAOYSA-N
- SMILES: O(C1=CC(=O)OC(C)=C1)C1CN(C(NC(C2C=CC=CC=2)C2C=CC=CC=2)=O)C1
Computed Properties
- Exact Mass: 390.15795719g/mol
- Monoisotopic Mass: 390.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 650
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9Ų
- XLogP3: 3.2
N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-6361-20μmol |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 20μl |
$79.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-20mg |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 20mg |
$99.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-25mg |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 25mg |
$109.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-100mg |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 100mg |
$248.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-5mg |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-2mg |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 2mg |
$59.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-75mg |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 75mg |
$208.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-5μmol |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-10μmol |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-13 | |
Life Chemicals | F6473-6361-40mg |
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide |
2199911-05-0 | 90%+ | 40mg |
$140.0 | 2023-05-13 |
N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide Related Literature
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide
Professional Introduction to N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide (CAS No. 2199911-05-0)
N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2199911-05-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups that contribute to its reactivity and interaction with biological targets, making it an intriguing subject for researchers.
The core structure of N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide consists of an azetidine ring substituted with a benzhydryl group at the nitrogen position and an oxy-substituted 6-methyl-2H-pyran moiety at the 3-position. This arrangement creates a molecule with potential dual functionality, which could be exploited for therapeutic purposes. The presence of the benzhydryl group, in particular, is noteworthy as it is often employed in medicinal chemistry to enhance binding affinity and metabolic stability.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such compounds. Molecular modeling studies on N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide have suggested that it may interact with various protein targets, including enzymes and receptors involved in critical cellular pathways. These interactions could potentially modulate processes such as inflammation, pain perception, and neuroprotection, making the compound a valuable asset in the search for novel therapeutic agents.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yield and purity. Researchers have been exploring alternative methodologies, including catalytic processes and green chemistry principles, to improve the efficiency of its preparation. Such efforts not only enhance the scalability of production but also align with the growing emphasis on sustainable chemical practices.
In vitro studies have begun to uncover the pharmacological profile of N-benzhydryl-3-((6-methyl-2-oxy)pyran4 yloxy)azetidine1carboxamide. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes known to play roles in diseases like cancer and neurodegenerative disorders. The compound's ability to modulate these enzymatic pathways suggests its potential as a lead compound for further derivatization and optimization. Additionally, its structural features may offer advantages in terms of blood-brain barrier penetration, which is crucial for drugs targeting central nervous system disorders.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The structural motif derived from 6-methyl2Hpyran has been widely recognized for its biological significance and has been incorporated into numerous drug candidates. In this context, N-benzhydryl3((6methyl2oxo2Hpyran4 yloxy)oxy)azetidine1carboxamide stands out as a synthetic derivative that combines the benefits of natural product scaffolds with additional functional groups designed to enhance bioactivity. This approach exemplifies the synergy between computational design and experimental validation in modern drug development.
As research progresses, the integration of machine learning algorithms into drug discovery pipelines is becoming increasingly prevalent. These tools can predict molecular properties and optimize synthetic routes with remarkable accuracy, significantly reducing the time and resources required for development. The application of such technologies to N-benzhydryl3((6methyl2oxo2Hpyran4 yloxy)oxy)azetidine1carboxamide has already led to novel insights into its potential applications and has guided the design of more effective derivatives.
The future prospects for N-benzhydryl3((6methyl2oxo2Hpyran4 yloxy)oxy)azetidine1carboxamide are bright, with ongoing studies focusing on its pharmacokinetic properties and potential clinical applications. Researchers are also exploring its role in combination therapies, where it may synergize with existing drugs to improve treatment outcomes. The compound's unique structural features make it a versatile platform for innovation, offering opportunities across multiple therapeutic areas.
In conclusion, N-benzhydryl3((6methyl2oxo2Hpyran4 yloxy)oxy)azetidine1carboxamide (CAS No. 2199911050) represents a significant advancement in pharmaceutical chemistry. Its complex structure, derived from natural product-inspired scaffolds, combined with promising preclinical data, positions it as a valuable candidate for further exploration. As research continues to uncover new applications and optimize its synthesis, this compound is poised to make meaningful contributions to the development of novel therapeutics.
2199911-05-0 (N-benzhydryl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide) Related Products
- 1807004-27-8(Methyl 2-chloro-5-cyano-4-(difluoromethoxy)benzoate)
- 941992-73-0(2-4-(ethanesulfonyl)phenyl-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide)
- 1691640-28-4(2-(hex-1-yn-3-yl)aminobenzoic acid)
- 2228644-92-4(1-amino-3-(3,4,5-trifluorophenyl)propan-2-ol)
- 2353762-85-1(tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate)
- 1696409-36-5((3-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone)
- 328556-54-3(4-bromo-N'-(1E)-(2-chloroquinolin-3-yl)methylidenebenzohydrazide)
- 99595-77-4(Benzofuran, 2-methoxy-)
- 1804308-25-5(Methyl 2-fluoro-5-nitro-3-(trifluoromethoxy)pyridine-6-acetate)
- 2679940-36-2(benzyl N-[(2R)-2-hydroxybutyl]carbamate)




